rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine: is a chiral compound that belongs to the class of oxan-3-yl derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine typically involves the following steps:
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with ethyl acetoacetate under acidic conditions.
Oxan-3-yl Moiety Formation: The oxan-3-yl moiety is formed by the cyclization of a suitable diol precursor under basic conditions.
Coupling Reaction: The final step involves the coupling of the pyrazolyl group with the oxan-3-yl moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolyl or oxan-3-yl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.
Major Products:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Substitution Products: New compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Studied for its role in enzyme inhibition and protein binding.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- [(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
- [(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]ethanamine
- [(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]propanamine
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the pyrazolyl or oxan-3-yl groups, which can influence their chemical and physical properties.
- Reactivity: The reactivity of these compounds may vary based on the nature of the substituents, affecting their behavior in chemical reactions.
- Applications: While the core structure remains similar, the specific applications of each compound may differ based on their unique properties and interactions with molecular targets.
Activité Biologique
Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine is a complex organic compound notable for its unique structural features, including a chiral oxolane ring and a pyrazole moiety. This compound is being investigated for its potential therapeutic applications, particularly in drug discovery and medicinal chemistry. The biological activity of this compound is of significant interest due to its possible interactions with various biological targets.
Structural Overview
The molecular formula of this compound is C11H18N2O2, with a molecular weight of approximately 210.27 g/mol. The presence of the ethyl group in the pyrazole enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological systems .
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, which are significant concerns in clinical settings due to antibiotic resistance .
- Antiproliferative Effects : In vitro studies indicate that it may possess antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values suggesting moderate efficacy .
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for a variety of modifications that can impact its biological activity. For instance, variations in substituents on the pyrazole ring can lead to differences in binding affinity and efficacy against specific targets.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine | Similar oxolane and pyrazole structure | Different methyl substitution affecting activity |
(R)-[2-(1-benzylpyrazolyl)oxolan]methanamine | Benzyl group instead of ethyl | May exhibit different binding profiles |
rac-(2R,3S)-2-(pyrazolyl)oxolan derivatives | Variations in substituents on pyrazole | Potentially different pharmacological profiles |
Case Studies and Research Findings
Research has focused on the synthesis and characterization of this compound to elucidate its pharmacological properties:
- Synthesis Methods : The synthesis typically involves multi-step organic reactions designed to optimize yield and purity while minimizing by-products. Techniques such as refluxing with various solvents have been employed to achieve desired structural modifications .
- Pharmacological Evaluations : Various studies have assessed the compound's interaction with biological targets through both in vitro and in silico approaches. These evaluations are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-14-8-10(7-13-14)11-9(6-12)4-3-5-15-11/h7-9,11H,2-6,12H2,1H3/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQICGWXCWYOPS-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.